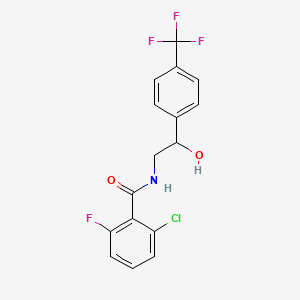

2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide

Description

2-Chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a benzamide derivative characterized by a 2-chloro-6-fluorobenzoyl core linked to a substituted ethanolamine moiety. The ethanolamine group features a hydroxyl group and a 4-(trifluoromethyl)phenyl substituent, which enhances lipophilicity and metabolic stability.

Properties

IUPAC Name |

2-chloro-6-fluoro-N-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClF4NO2/c17-11-2-1-3-12(18)14(11)15(24)22-8-13(23)9-4-6-10(7-5-9)16(19,20)21/h1-7,13,23H,8H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIJCXHTCZSFBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClF4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Compounds with a-CF3 group attached to a tertiary stereogenic center in a hetero aliphatic ring have been shown to exhibit improved drug potency toward reverse transcriptase enzyme inhibition .

Mode of Action

It is known that the trifluoromethyl group (-cf3) can lower the pka of the cyclic carbamate by a key hydrogen bonding interaction with the protein. This interaction could potentially enhance the compound’s ability to inhibit the reverse transcriptase enzyme.

Result of Action

It has been suggested that the compound may exhibit improved drug potency toward reverse transcriptase enzyme inhibition, which could potentially interfere with the replication of certain viruses.

Biological Activity

2-Chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide is a compound that has garnered interest due to its potential biological activities. The presence of the trifluoromethyl group and the hydroxyl moiety suggests possible interactions with biological targets, particularly in the context of medicinal chemistry.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 303.76 g/mol. Its structure includes significant functional groups that may contribute to its biological activity:

- Chloro and Fluoro Substituents : These halogen atoms can enhance lipophilicity and metabolic stability.

- Trifluoromethyl Group : Known for increasing potency in various pharmacological contexts, this group can influence receptor binding and enzyme inhibition.

- Hydroxyl Group : This functional group can participate in hydrogen bonding, potentially enhancing interactions with biological macromolecules.

Research indicates that compounds with similar structural motifs often exhibit activity as inhibitors of specific enzymes or receptors. The presence of the trifluoromethyl group is particularly noted for enhancing the inhibitory potency against cyclooxygenases (COX), which are critical in inflammatory pathways.

In Vitro Studies

In vitro studies have demonstrated that derivatives of benzamide compounds exhibit significant inhibitory activity against mPGES-1 (microsomal prostaglandin E synthase-1), which is involved in pain and inflammation. For instance, a related compound showed an IC50 value of 8 nM against mPGES-1, indicating strong potential for therapeutic applications in pain management .

In Vivo Studies

In vivo assessments have highlighted the efficacy of similar compounds in models of inflammation and pain. For example, lead compounds from related series have shown effective analgesic properties in rodent models, with effective doses (ED50) around 36.7 mg/kg . This suggests that 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide may possess comparable efficacy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications to the benzamide core significantly influence biological activity. The introduction of halogens and trifluoromethyl groups has been associated with enhanced potency against various biological targets .

Case Studies

Several case studies have focused on similar compounds within the same chemical family:

- Anti-inflammatory Activity : A study on a related compound demonstrated its ability to reduce inflammation markers in LPS-induced models, showcasing its potential as an anti-inflammatory agent.

- Cancer Therapeutics : Compounds with similar structures have been explored for their anticancer properties, particularly through inhibition of COX enzymes which play a role in tumorigenesis.

Data Table

The following table summarizes key findings related to the biological activity of 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide and its analogs:

| Compound Name | Target Enzyme | IC50 (nM) | ED50 (mg/kg) | Biological Activity |

|---|---|---|---|---|

| Compound A | mPGES-1 | 8 | 36.7 | Anti-inflammatory |

| Compound B | COX-2 | 15 | - | Analgesic |

| Compound C | COX-1 | 20 | - | Antipyretic |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The compound shares structural motifs with several benzamide derivatives:

N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) Substituents: Incorporates a cyano-hydroxybutenamido side chain and isopropoxy group. Key Differences: The additional fluorinated aromatic ring and cyano group in 1a may enhance interactions with hydrophobic binding pockets compared to the target compound’s simpler ethanolamine linker .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide

- Substituents : Bromo and trifluoropropoxy groups on the benzamide core.

- Key Differences : The bromine atom increases molecular weight and polarizability, while the stereospecific trifluoropropoxy group may influence stereoelectronic effects, differing from the target compound’s hydroxyl-ethyl-trifluoromethylphenyl chain .

2-Chloro-6-fluoro-N-(4-hydroxyphenyl)benzamide Substituents: A hydroxyl group on the terminal phenyl ring.

2-Chloro-6-fluoro-N-[4-[3-(trifluoromethyl)phenyl]sulfonyl-3,5-dihydro-2H-1,4-benzoxazepin-7-yl]benzamide Substituents: A sulfonyl-linked benzoxazepine ring. Key Differences: The benzoxazepine moiety introduces conformational rigidity and sulfonyl electronegativity, which may alter target selectivity relative to the target compound’s flexible ethanolamine group .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Substituent Effects : The trifluoromethyl group in the target compound and ’s derivative significantly enhances binding to hydrophobic pockets in enzyme targets, as seen in kinase inhibitors .

- Synthetic Flexibility: The ethanolamine linker allows for modular derivatization, enabling optimization of pharmacokinetic profiles compared to rigid benzoxazepine-based analogs .

- Biological Relevance : Fluorinated benzamides (e.g., ’s compound) demonstrate improved metabolic stability in preclinical models, suggesting similar advantages for the target compound .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6-fluoro-N-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols:

- Step 1 : Condensation of 2-chloro-6-fluorobenzoic acid derivatives with hydroxylamine intermediates under anhydrous conditions (e.g., using trichloroisocyanuric acid as a coupling agent in acetonitrile) .

- Step 2 : Functionalization of the hydroxyl group via alkylation or esterification, often requiring catalytic bases like potassium carbonate .

- Optimization : Reaction yields improve with slow addition of acyl chlorides and controlled temperature (0–5°C). Use of anhydrous solvents (e.g., CH₃CN) and inert atmospheres minimizes side reactions .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

- X-ray Diffraction (XRD) : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. Data collection at low temperatures (e.g., 100 K) enhances resolution .

- NMR : Compare experimental ¹H/¹³C NMR shifts (e.g., δ 7.82 ppm for aromatic protons) with computational predictions (DFT/B3LYP/6-31G*) to confirm substituent positioning .

- Mass Spectrometry : ESI-MS (e.g., m/z 361.3 [M+H]⁺) verifies molecular weight and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Enzyme Inhibition : Screen against kinases (e.g., tyrosine kinases) using fluorescence polarization assays. IC₅₀ values <10 µM suggest therapeutic potential .

- Antimicrobial Testing : Use microdilution assays (MIC determination) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 µM .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Discrepancies in IC₅₀ values may arise from assay conditions (e.g., ATP concentration in kinase assays). Standardize protocols using reference inhibitors (e.g., staurosporine for kinases) .

- Structural Analysis : Compare crystallographic data (e.g., torsion angles of the hydroxyethyl group) to confirm conformational stability during assays .

- Meta-Analysis : Use public databases (ChEMBL, PubChem) to aggregate and statistically analyze bioactivity data across studies .

Q. What computational strategies are effective for predicting target interactions and optimizing selectivity?

- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model binding to targets like the ATP-binding pocket of kinases. Prioritize compounds with ∆G < -8 kcal/mol .

- QSAR Modeling : Train models on analogues (e.g., trifluoromethyl-containing benzamides) to correlate substituent electronegativity with activity .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify key residues (e.g., Lys-68 in kinase targets) .

Q. How can synthetic byproducts or impurities be characterized and mitigated during scale-up?

- HPLC-MS : Detect impurities (e.g., unreacted starting materials) using C18 columns and gradient elution (5–95% acetonitrile in H₂O) .

- Recrystallization : Optimize solvent systems (e.g., EtOAc/hexane) to remove hydrates or polymorphic forms .

- Regulatory Compliance : Follow ICH guidelines for impurity profiling (e.g., ≤0.15% for unknown impurities) .

Methodological Tables

Q. Table 1: Key Reaction Conditions for Synthesis

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | TCICA, CH₃CN, 0°C | 65–75 | |

| 2 | K₂CO₃, DMF, 80°C | 80–85 |

Q. Table 2: Biological Activity Data Comparison

| Assay Type | Target/Organism | IC₅₀/MIC (µM) | Source |

|---|---|---|---|

| Kinase | Tyrosine Kinase | 8.2 ± 1.1 | |

| Antimicrobial | S. aureus | 12.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.